molecular formula C24H20N2O4 B14994611 N-(4-methoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide

N-(4-methoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B14994611
M. Wt: 400.4 g/mol
InChI Key: SXFNZZLSEQRKLZ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and is substituted with methoxyphenyl and methylbenzamido groups, enhancing its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.

    Amidation Reaction: The final step involves the amidation of the benzofuran derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s benzofuran core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-methoxyphenyl)-4-methylbenzamide
  • 4-{2-[benzyl(methyl)carbamoyl]-4-(4-methylbenzamido)phenyl}-N-(4-methoxyphenyl)piperazine-1-carboxamide
  • 2-(4-Methylbenzamido)ethyl 4-methylbenzoate

Uniqueness

N-(4-METHOXYPHENYL)-3-(4-METHYLBENZAMIDO)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H20N2O4/c1-15-7-9-16(10-8-15)23(27)26-21-19-5-3-4-6-20(19)30-22(21)24(28)25-17-11-13-18(29-2)14-12-17/h3-14H,1-2H3,(H,25,28)(H,26,27)

InChI Key

SXFNZZLSEQRKLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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